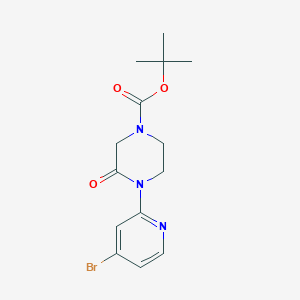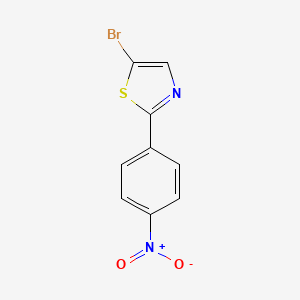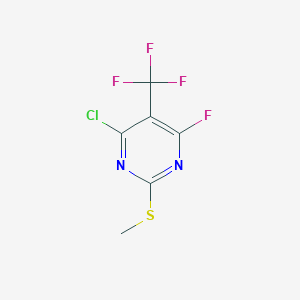
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate is a complex organic compound with a unique structure It consists of an ethyl ester group attached to a glycine derivative, which is further connected to a cycloheptyl ring substituted with a 1-methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate typically involves multiple steps. One common method includes the following steps:
Formation of the cycloheptyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 1-methylpropyl group: This step involves alkylation reactions using reagents such as alkyl halides.
Attachment of the glycine derivative: This is done through amide bond formation, often using coupling agents like carbodiimides.
Esterification: The final step involves the esterification of the glycine derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate can be compared with other similar compounds, such as:
Ethyl N-((1-cycloheptyl)carbonyl)glycinate: Lacks the 1-methylpropyl group, leading to different chemical and biological properties.
Ethyl N-((1-(1-methylpropyl)cyclohexyl)carbonyl)glycinate: Contains a cyclohexyl ring instead of a cycloheptyl ring, affecting its reactivity and interactions.
Ethyl N-((1-(1-methylpropyl)cyclooctyl)carbonyl)glycinate: Features a larger cyclooctyl ring, which may influence its steric and electronic properties.
Propriétés
Numéro CAS |
56471-41-1 |
|---|---|
Formule moléculaire |
C16H29NO3 |
Poids moléculaire |
283.41 g/mol |
Nom IUPAC |
ethyl 2-[(1-butan-2-ylcycloheptanecarbonyl)amino]acetate |
InChI |
InChI=1S/C16H29NO3/c1-4-13(3)16(10-8-6-7-9-11-16)15(19)17-12-14(18)20-5-2/h13H,4-12H2,1-3H3,(H,17,19) |
Clé InChI |
IQLBHPALSIJIPG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1(CCCCCC1)C(=O)NCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)
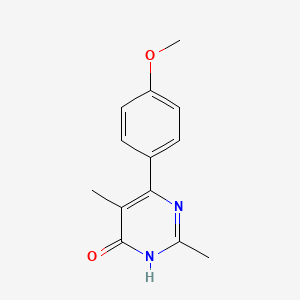
![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)

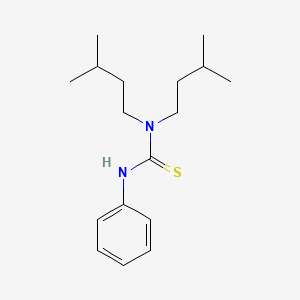
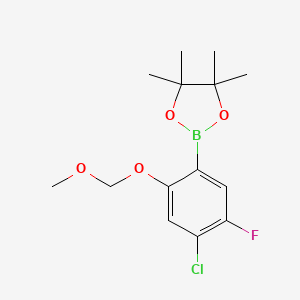


![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)
